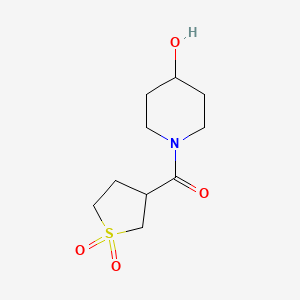
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DT-010 is a synthetic molecule that belongs to the class of thiolactones and has a unique chemical structure that makes it an attractive candidate for further research.
Mécanisme D'action
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also modulates the activity of various enzymes and proteins involved in the pathogenesis of neurodegenerative diseases, such as acetylcholinesterase and beta-amyloid protein.
Biochemical and physiological effects:
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also reduces inflammation and oxidative stress in the brain, which can help to prevent neuronal damage and improve overall brain health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone is its high solubility in water and organic solvents, which makes it easy to administer in laboratory experiments. However, the lack of human clinical trials limits our understanding of its safety and efficacy in humans.
Orientations Futures
1. Investigate the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease and multiple sclerosis.
2. Study the long-term safety and efficacy of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in human clinical trials.
3. Explore the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a dietary supplement for improving cognitive function and brain health in healthy individuals.
4. Investigate the mechanism of action of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in more detail to gain a better understanding of its neuroprotective effects.
Méthodes De Synthèse
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized by the reaction between 1,1-dioxothiolan-3-ylacetic acid and 4-hydroxypiperidine in the presence of thionyl chloride. The reaction yields (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to possess antioxidant and anti-inflammatory properties, which can help to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-9-1-4-11(5-2-9)10(13)8-3-6-16(14,15)7-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVFPQYPXLEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)





![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)



